Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate
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Overview
Description
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate is a fluorinated surfactant known for its unique properties, including high chemical stability and surface activity. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their resistance to heat, water, and oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate typically involves the reaction of heptadecafluorooctyl sulfonyl fluoride with N-methylglycine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process includes steps such as purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonyl fluorides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Explored for potential use in drug delivery systems due to its unique surface-active properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and resistance to harsh conditions
Mechanism of Action
The mechanism of action of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate involves its interaction with various molecular targets. The compound’s fluorinated tail provides hydrophobic interactions, while the sulfonyl and glycine groups offer hydrophilic interactions. These properties enable the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Potassium N-((heptadecafluorooctyl)sulphonyl)-N-propylglycinate
Uniqueness
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate stands out due to its specific combination of a fluorinated tail and a glycine-based head group. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in various applications .
Properties
CAS No. |
70281-93-5 |
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Molecular Formula |
C11H5F17KNO4S |
Molecular Weight |
609.30 g/mol |
IUPAC Name |
potassium;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetate |
InChI |
InChI=1S/C11H6F17NO4S.K/c1-29(2-3(30)31)34(32,33)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26;/h2H2,1H3,(H,30,31);/q;+1/p-1 |
InChI Key |
HMGJLBJCTGOYGB-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
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